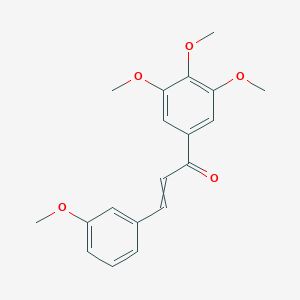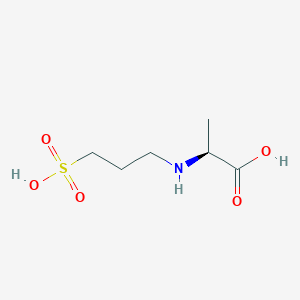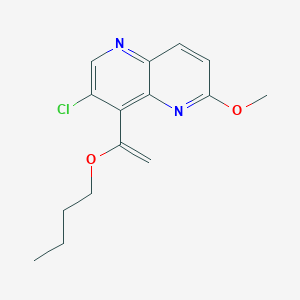
1,4,7-Trioxacycloundecane-8,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Trioxacycloundecane-8,11-dione is a macrocyclic compound characterized by an 11-membered ring structure containing three oxygen atoms and two ketone groups. This compound is known for its ability to form stable complexes with metal ions, making it a valuable molecule in various fields of research and industry.
Méthodes De Préparation
1,4,7-Trioxacycloundecane-8,11-dione can be synthesized through the high-dilution coupling of bi-functional monomers such as maleic acid and bis(chloroethyl)ether. The reaction typically involves sol-gel chemistry, where the monomers are combined under controlled conditions to form the desired macrocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the 11-membered ring .
Analyse Des Réactions Chimiques
1,4,7-Trioxacycloundecane-8,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents for these reactions include alkyl halides and strong bases.
Complexation: The compound forms stable complexes with metal ions, particularly bismuth ions, through host-guest complexation chemistry.
Applications De Recherche Scientifique
1,4,7-Trioxacycloundecane-8,11-dione has several scientific research applications:
Chemistry: It is used in the synthesis of macrocyclic hydrogels that exhibit high selectivity for metal ions, particularly bismuth ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies involving metal ion transport and storage.
Medicine: Research is ongoing to explore its potential in drug delivery systems, where its macrocyclic structure can encapsulate therapeutic agents and release them in a controlled manner.
Mécanisme D'action
The mechanism of action of 1,4,7-Trioxacycloundecane-8,11-dione primarily involves its ability to form stable complexes with metal ions. The oxygen atoms and ketone groups in the ring structure act as donor sites, coordinating with metal ions to form stable chelate complexes. This host-guest complexation mechanism is highly selective, allowing the compound to capture specific metal ions from a mixture of different ions .
Comparaison Avec Des Composés Similaires
1,4,7-Trioxacycloundecane-8,11-dione is unique due to its specific ring size and the presence of three oxygen atoms and two ketone groups. Similar compounds include:
Crown Ethers: These are macrocyclic compounds with multiple ether groups, known for their ability to complex with metal ions. they typically lack the ketone groups present in this compound.
Cyclodextrins: These are cyclic oligosaccharides that can form host-guest complexes with various molecules. Unlike this compound, cyclodextrins are composed of glucose units and do not contain ketone groups.
Calixarenes: These are macrocyclic compounds with phenolic units linked by methylene bridges.
Propriétés
Numéro CAS |
7357-94-0 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
1,4,7-trioxacycloundecane-8,11-dione |
InChI |
InChI=1S/C8H12O5/c9-7-1-2-8(10)13-6-4-11-3-5-12-7/h1-6H2 |
Clé InChI |
QKQPBZPCABVALD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OCCOCCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)

![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)

![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)

![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)

![2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B15158080.png)


